(Z)-3-(1-Benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
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Description
(Z)-3-(1-Benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C28H22N4O3 and its molecular weight is 462.509. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Anticancer Applications
Antiviral Activity Against Influenza and Zika Virus : One study outlines a novel synthesis route for benzamide-based 5-aminopyrazoles, demonstrating significant anti-influenza A virus activity. Compounds synthesized showed notable antiviral activities against the H5N1 subtype, indicating potential for bird flu influenza treatment (Hebishy, Salama, & Elgemeie, 2020). Another research elucidated the compound SBI-0090799 as a potent inhibitor of Zika virus replication, highlighting its mechanism through inhibition of NS4A-mediated formation of viral replication compartments (Riva et al., 2021).
Chemical Synthesis and Modification
Synthesis of Heterocyclic Compounds : Research on the conversion of sulfone-containing vinyl azides to vinyl triazoles and enamides emphasized the stereochemical integrity maintenance during the process. This work presents insights into the synthetic versatility of related chemical structures (Collins, Sánchez‐Sanz, & Evans, 2021).
Anticancer Activity
Evaluation of Metal Complexes : A study investigated new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide for anticancer activity, showing strong antitumor potential against human colon carcinoma cells. The research provided evidence of the therapeutic possibilities of benzamide derivatives in cancer treatment (Rizk, Emara, & Mahmoud, 2021).
Properties
IUPAC Name |
(Z)-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3/c29-17-22(28(33)30-24-11-12-25-26(16-24)35-14-13-34-25)15-23-19-32(18-20-7-3-1-4-8-20)31-27(23)21-9-5-2-6-10-21/h1-12,15-16,19H,13-14,18H2,(H,30,33)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJAJIDUKMETMA-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)CC5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C\C3=CN(N=C3C4=CC=CC=C4)CC5=CC=CC=C5)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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